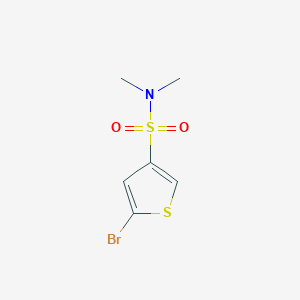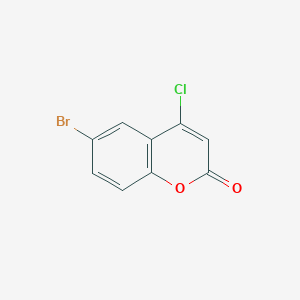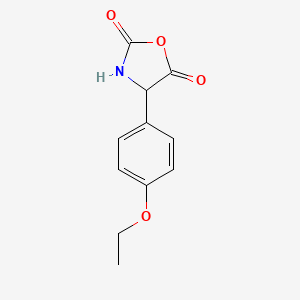![molecular formula C7H14Cl2O3 B13710764 1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane](/img/structure/B13710764.png)
1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane is an organic compound with the molecular formula C5H10Cl2O2 It is a chlorinated ether, characterized by the presence of chlorine atoms and ether linkages in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane typically involves the reaction of ethylene glycol with thionyl chloride to form 2-chloroethanol. This intermediate is then reacted with sodium methoxide to produce 2-(chloromethoxy)ethanol. Subsequent reactions with ethylene oxide and additional chlorination steps yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ether linkages can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Scientific Research Applications
1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane involves its reactivity with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ether linkages provide flexibility and stability to the molecule, allowing it to interact with various molecular targets. The pathways involved include nucleophilic attack on the carbon atoms adjacent to the chlorine atoms, leading to the formation of new bonds and the release of chloride ions .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-ethoxyethane: Similar structure but with fewer ether linkages.
1,2-Bis(2-chloroethoxy)ethane: Contains two chlorine atoms and two ether linkages, making it more reactive.
2-[2-(2-Chloroethoxy)ethoxy]ethanol: Contains a hydroxyl group, making it more hydrophilic.
Uniqueness
1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane is unique due to its multiple ether linkages and chlorine atoms, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications in different fields of research and industry .
Properties
Molecular Formula |
C7H14Cl2O3 |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
1-(2-chloroethoxy)-2-[2-(chloromethoxy)ethoxy]ethane |
InChI |
InChI=1S/C7H14Cl2O3/c8-1-2-10-3-4-11-5-6-12-7-9/h1-7H2 |
InChI Key |
NAZWAFBDEPGDBR-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCCl)OCCOCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


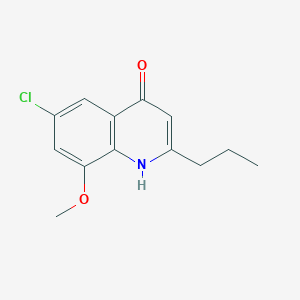
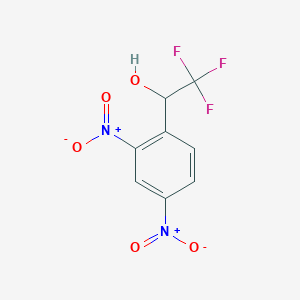
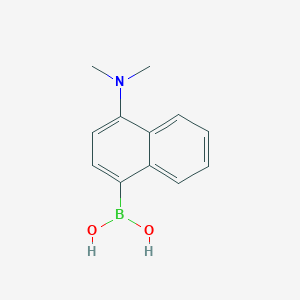
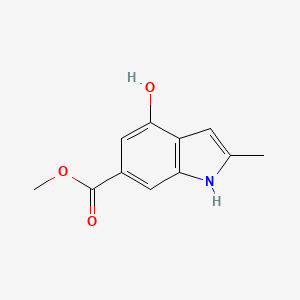
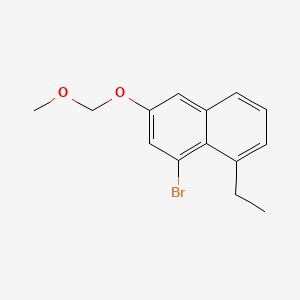
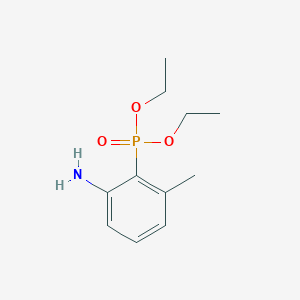
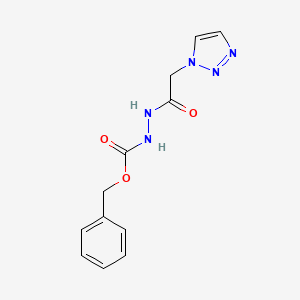
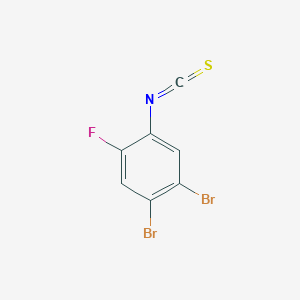
![7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13710735.png)
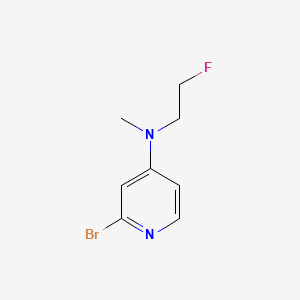
![4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione](/img/structure/B13710747.png)
